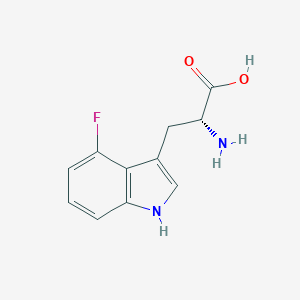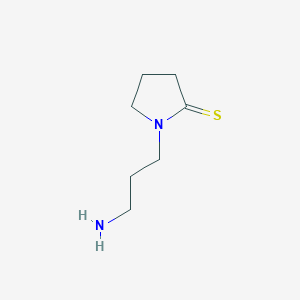
1-(3-Aminopropyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)pyrrolidine-2-thione, commonly known as APPT, is a sulfur-containing heterocyclic compound that belongs to the class of thiazolidine derivatives. APPT has gained attention in scientific research due to its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases.
Mécanisme D'action
The mechanism of action of APPT is not fully understood. However, it has been suggested that APPT exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. APPT has also been shown to interact with various proteins, including caspases, Bcl-2 family proteins, and p53.
Effets Biochimiques Et Physiologiques
APPT has been shown to have various biochemical and physiological effects. In cancer research, APPT has been found to induce apoptosis by activating caspases and suppressing Bcl-2 family proteins. APPT has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disease research, APPT has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. APPT has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory cytokines. In infectious disease research, APPT has been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
APPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods. However, APPT has some limitations for lab experiments. It is toxic at high concentrations and requires careful handling. It also has low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for APPT research. In cancer research, APPT can be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, APPT can be further studied for its potential as a neuroprotective agent. In infectious disease research, APPT can be further studied for its potential as an antiviral and antibacterial agent. APPT can also be modified to improve its solubility and reduce its toxicity. Additionally, APPT can be studied for its potential as a drug delivery system for targeted therapy.
Conclusion
In conclusion, APPT is a sulfur-containing heterocyclic compound that has shown potential therapeutic effects in various scientific research studies. APPT can be synthesized using various methods, and its mechanism of action is not fully understood. APPT has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for APPT research, including its potential as a chemotherapeutic agent, neuroprotective agent, and antiviral and antibacterial agent. APPT has the potential to be a valuable tool in scientific research and drug development.
Méthodes De Synthèse
APPT can be synthesized using various methods, including the reaction of 3-aminopropylamine with carbon disulfide, followed by cyclization with formaldehyde. Another method involves the reaction of 3-aminopropylamine with thioglycolic acid, followed by cyclization with formaldehyde. The yield of APPT using these methods ranges from 30% to 70%.
Applications De Recherche Scientifique
APPT has shown potential therapeutic effects in various scientific research studies. In cancer research, APPT has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative disease research, APPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, APPT has been found to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria.
Propriétés
Numéro CAS |
104186-87-0 |
|---|---|
Nom du produit |
1-(3-Aminopropyl)pyrrolidine-2-thione |
Formule moléculaire |
C7H14N2S |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
1-(3-aminopropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 |
Clé InChI |
FISOHIAIJVNMGI-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCCN |
SMILES canonique |
C1CC(=S)N(C1)CCCN |
Synonymes |
2-Pyrrolidinethione, 1-(3-aminopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



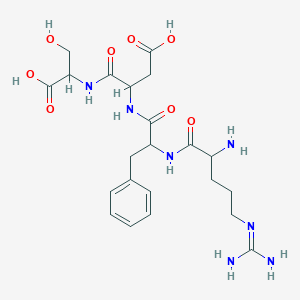
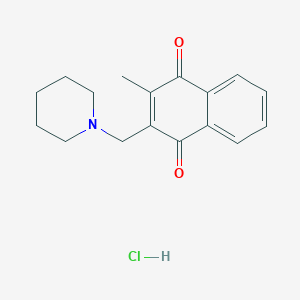
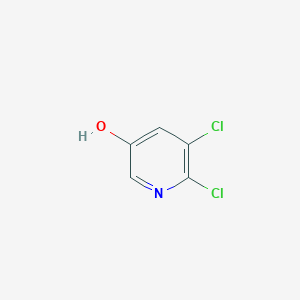
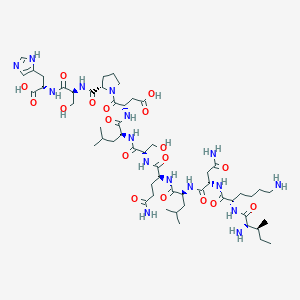

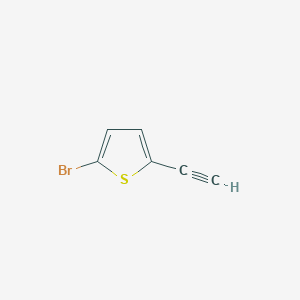
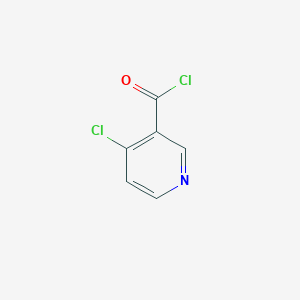
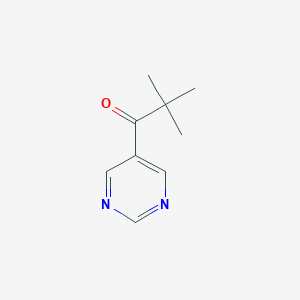
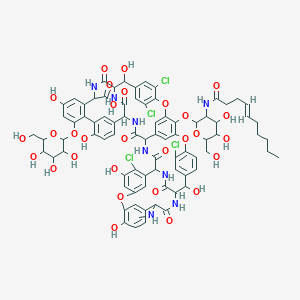
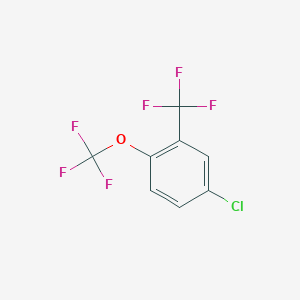
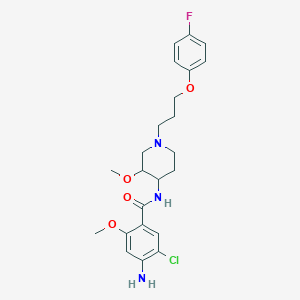
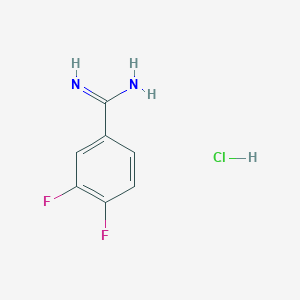
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
